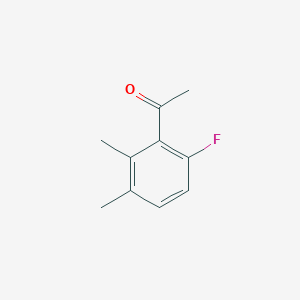
2',3'-Dimethyl-6'-fluoroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dimethyl-6’-fluoroacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of two methyl groups and one fluoro group attached to the benzene ring, along with a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-6’-fluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the use of Grignard reagents. In this approach, 2,3-dimethylfluorobenzene is first converted to the corresponding Grignard reagent by reaction with magnesium in anhydrous ether. The Grignard reagent is then reacted with acetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of 2’,3’-Dimethyl-6’-fluoroacetophenone may involve large-scale Friedel-Crafts acylation or other catalytic processes that allow for efficient and cost-effective synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2’,3’-Dimethyl-6’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2’,3’-Dimethyl-6’-fluoroacetophenone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2’,3’-Dimethyl-6’-fluoroacetophenone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the fluoro group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
類似化合物との比較
2’,3’-Dimethyl-6’-fluoroacetophenone can be compared with other acetophenone derivatives, such as:
2’,3’-Dimethylacetophenone: Lacks the fluoro group, resulting in different reactivity and properties.
6’-Fluoroacetophenone: Lacks the methyl groups, affecting its steric and electronic characteristics.
2’,3’-Dimethyl-4’-fluoroacetophenone: The position of the fluoro group is different, leading to variations in chemical behavior.
特性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
1-(6-fluoro-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-4-5-9(11)10(7(6)2)8(3)12/h4-5H,1-3H3 |
InChIキー |
RUJIJGIJXSGFPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)F)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


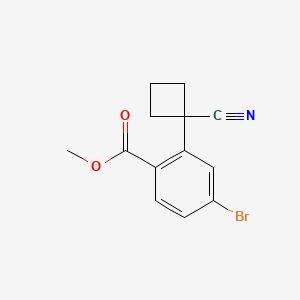
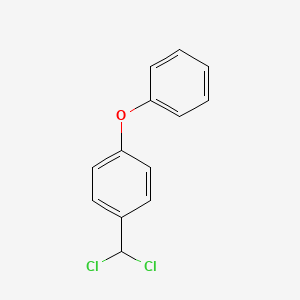
![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)



![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)
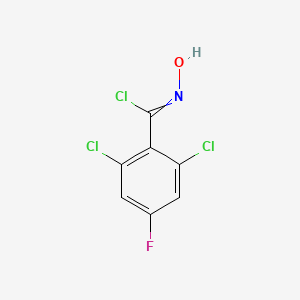
![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)
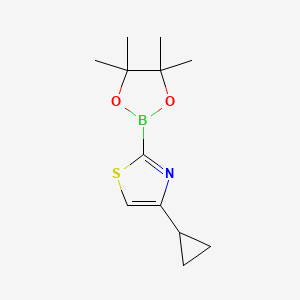
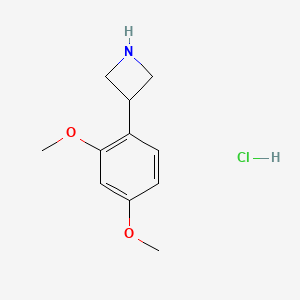

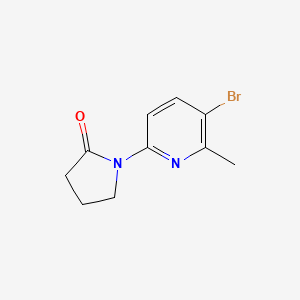
![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
